1-Fluoro-3-methoxy-2-methylbenzene
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Overview
Description
1-Fluoro-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
The synthesis of 1-Fluoro-3-methoxy-2-methylbenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. This process typically includes the following steps:
Friedel-Crafts Alkylation:
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Fluoro-3-methoxy-2-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the existing substituents influence the position and reactivity of incoming electrophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the methoxy group, to form a hydroxyl group.
Common reagents used in these reactions include halogens, strong acids, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-methoxy-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methoxy-2-methylbenzene involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electron density of the benzene ring, affecting its reactivity. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can provide steric hindrance. These interactions collectively determine the compound’s behavior in chemical and biological systems.
Comparison with Similar Compounds
1-Fluoro-3-methoxy-2-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-2-methylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Fluoro-3-methylbenzene: Lacks the methoxy group, leading to different chemical properties.
1-Methoxy-2-methylbenzene: Lacks the fluorine atom, affecting its electron density and reactivity.
Properties
IUPAC Name |
1-fluoro-3-methoxy-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQSKCBILCDERK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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